7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
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Overview
Description
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) strategy. This method allows for the rapid formation of the benzoxepine ring system at room temperature in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,9-Disubstituted-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine: Known for its antibacterial properties.
3,7-Difluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin: Studied for its neuroleptic properties.
Uniqueness
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a hydroxyl group on the benzoxepine ring makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
7-fluoro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H9FO3/c11-7-4-6-8(12)2-1-3-14-10(6)5-9(7)13/h4-5,13H,1-3H2 |
InChI Key |
PTFYHNFXVQTLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C2OC1)O)F |
Origin of Product |
United States |
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